(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 767352-30-7
VCID: VC15888323
InChI: InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1
SMILES:
Molecular Formula: C17H14F3NO2
Molecular Weight: 321.29 g/mol

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one

CAS No.: 767352-30-7

Cat. No.: VC15888323

Molecular Formula: C17H14F3NO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one - 767352-30-7

Specification

CAS No. 767352-30-7
Molecular Formula C17H14F3NO2
Molecular Weight 321.29 g/mol
IUPAC Name (4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one
Standard InChI InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1
Standard InChI Key ICYJKFGYEJVNHG-CYBMUJFWSA-N
Isomeric SMILES C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F
Canonical SMILES C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a chiral compound with the molecular formula C₁₇H₁₄F₃NO₂ and a molecular weight of 321.29 g/mol . Its IUPAC name, (4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one, reflects the stereochemistry at the azetidine ring’s fourth carbon and the positions of fluorine atoms on the aryl group . The benzyloxy moiety (-OCH₂C₆H₅) at position 1 and the 2,4,5-trifluorophenylmethyl group at position 4 create a hydrophobic scaffold, enhancing membrane permeability and target binding affinity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄F₃NO₂
Molecular Weight321.29 g/mol
CAS Registry Number767352-30-7, 352524-55-1
SMILES NotationC1C@HCC3=CC(=C(C=C3F)F)F

Stereochemical Considerations

The (4R) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles. X-ray crystallography and NMR studies confirm the azetidine ring’s puckered conformation, with the trifluorophenyl group adopting an equatorial orientation to minimize steric hindrance . The benzyloxy group’s spatial arrangement further stabilizes the molecule through π-π stacking interactions with aromatic residues in target proteins.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one typically involves multi-step sequences to establish stereocontrol and functional group compatibility. A representative route includes:

  • Ring Formation: Cyclization of β-lactam precursors under Mitsunobu conditions to construct the azetidinone core.

  • Benzyloxy Introduction: Nucleophilic substitution with benzyl bromide in the presence of a base (e.g., NaH) .

  • Trifluorophenylmethyl Attachment: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to append the 2,4,5-trifluorophenyl group.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationDIAD, PPh₃, THF, 0°C → RT6598
BenzylationBenzyl bromide, NaH, DMF, 50°C7895
CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C7297

Chirality Control

Asymmetric synthesis employs chiral auxiliaries or catalysts to favor the (4R) enantiomer. Jacobsen’s thiourea catalysts achieve enantiomeric excess (ee) >90% in azetidine ring formation, while enzymatic resolution using lipases separates undesired stereoisomers.

Biological Activities and Mechanisms

Antimicrobial Properties

Pharmacological Applications and Development

Drug Candidate Optimization

Structural modifications focus on improving metabolic stability and reducing off-target effects:

  • Prodrug Derivatives: Esterification of the azetidinone carbonyl group enhances oral bioavailability (F = 45% in rats).

  • Fluorine Substitution: Replacing 2,4,5-trifluorophenyl with pentafluorophenyl increases target affinity (Kd = 0.8 nM vs. 5.2 nM) but exacerbates hepatotoxicity.

Table 3: Structure-Activity Relationships (SAR)

Modification SiteEffect on ActivityToxicity Change
Benzyloxy → Methoxy↓ Potency (IC₅₀ +2.1-fold)
Trifluorophenyl → Phenyl↓ Lipophilicity (LogP 1.2)↓ Hepatotoxicity
Azetidinone → Piperidinone↑ Solubility (2.3 mg/mL → 8.1 mg/mL)↑ Cardiotoxicity

Material Science Applications

The compound’s rigidity and fluorinated motifs make it a candidate for liquid crystal displays (LCDs). Blending with 4-cyano-4'-pentylbiphenyl (5CB) improves nematic phase stability up to 120°C, though commercial adoption requires cost-effective synthesis .

Interaction Studies and Target Profiling

Enzymatic Targets

Surface plasmon resonance (SPR) assays identify heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR) as primary targets. Binding to HSP90’s N-terminal domain (Kd = 4.7 nM) disrupts chaperone function, inducing client protein degradation.

Computational Modeling

Molecular dynamics simulations reveal hydrogen bonding between the azetidinone carbonyl and HSP90’s Asp93 residue, while the trifluorophenyl group occupies a hydrophobic pocket lined by Phe138 and Trp162. Free energy calculations (MM-GBSA) predict a binding affinity of −9.8 kcal/mol, consistent with experimental data.

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